Cas no 857067-38-0 (2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol)

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol structure
857067-38-0 structure
Product Name:2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
CAS No:857067-38-0
MF:C22H29N5O3
MW:411.497364759445
CID:1846473
PubChem ID:24799285
Update Time:2025-04-21

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y l]methyl]-6-methyl-pyridin-3-ol
    • 2-((6-(HYDROXYMETHYL)-2-((3-MORPHOLINOPROPYL)AMINO)-1H-BENZO[D]IMIDAZOL-1-YL)METHYL)-6-METHYLPYRIDIN-3-OL
    • SCHEMBL8250779
    • DB-226356
    • 857067-38-0
    • 2-[[6-(hydroxymethyl)-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
    • 2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
    • Inchi: 1S/C22H29N5O3/c1-16-3-6-21(29)19(24-16)14-27-20-13-17(15-28)4-5-18(20)25-22(27)23-7-2-8-26-9-11-30-12-10-26/h3-6,13,28-29H,2,7-12,14-15H2,1H3,(H,23,25)
    • InChI Key: CUTGSBILRABNHA-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCCNC1=NC2C=CC(CO)=CC=2N1CC1C(=CC=C(C)N=1)O

Computed Properties

  • Exact Mass: 411.22703980g/mol
  • Monoisotopic Mass: 411.22703980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 95.7Ų

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Production Method 2

Reaction Conditions
1.1 4 h, 125 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
3.1 4 h, 125 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
2.1 4 h, 125 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Production Method 5

Reaction Conditions
1.1 Solvents: Xylene ;  12 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
4.1 4 h, 125 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Raw materials

2-[[6-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Preparation Products

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm